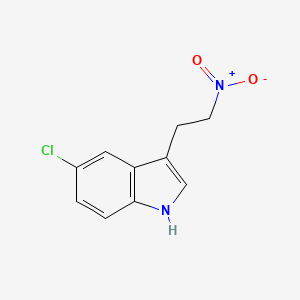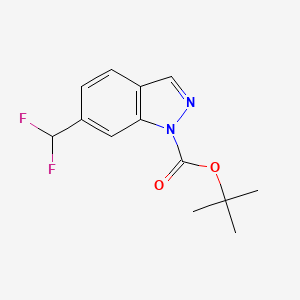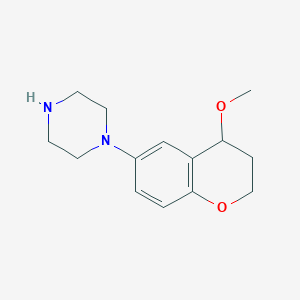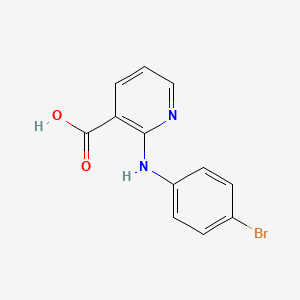
2-(p-Bromoanilino)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(p-Bromoanilino)nicotinic acid typically involves the amination of 2-chloronicotinic acid with p-bromoaniline. This reaction can be carried out under reflux conditions in the presence of pyridine and para-toluenesulfonic acid in water. The reaction time can vary, but it generally requires several hours to complete .
Industrial Production Methods: Industrial production methods for nicotinic acid derivatives, including this compound, often focus on green chemistry principles. These methods aim to minimize the use of harmful solvents and catalysts. For instance, solvent-free and catalyst-free synthesis methods have been developed to produce 2-anilino nicotinic acid derivatives efficiently .
Análisis De Reacciones Químicas
Types of Reactions: 2-(p-Bromoanilino)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form different brominated derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield brominated nicotinic acid derivatives, while reduction can produce aminonicotinic acid derivatives.
Aplicaciones Científicas De Investigación
2-(p-Bromoanilino)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Mecanismo De Acción
The mechanism of action of 2-(p-Bromoanilino)nicotinic acid involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Nicotinic Acid (Niacin): A precursor to nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), essential coenzymes in redox reactions.
Isonicotinic Acid: An isomer of nicotinic acid with the carboxyl group at the 4-position instead of the 3-position.
Picolinic Acid: Another isomer with the carboxyl group at the 2-position.
Uniqueness: 2-(p-Bromoanilino)nicotinic acid is unique due to the presence of the bromine atom in the para position of the aniline ring. This structural feature imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H9BrN2O2 |
|---|---|
Peso molecular |
293.12 g/mol |
Nombre IUPAC |
2-(4-bromoanilino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H9BrN2O2/c13-8-3-5-9(6-4-8)15-11-10(12(16)17)2-1-7-14-11/h1-7H,(H,14,15)(H,16,17) |
Clave InChI |
FYKZUPUYMSLAEP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)NC2=CC=C(C=C2)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B13895753.png)

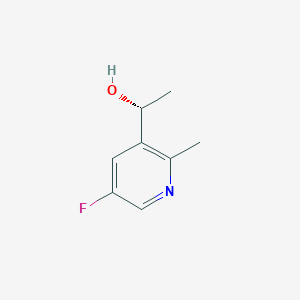

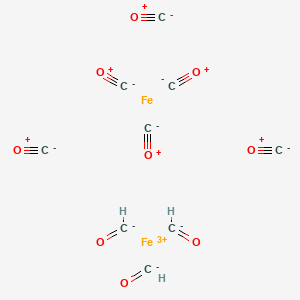



![3-(3-Chloro-2-(cyclopropylamino)pyridin-4-yl)-2-(4-methoxybenzyl)-5-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione](/img/structure/B13895806.png)
